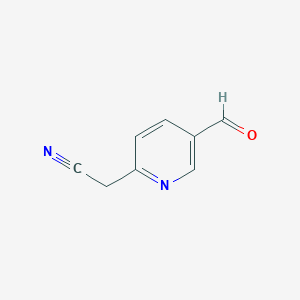

2-(5-Formyl-2-pyridyl)acetonitrile

CAS No.:

Cat. No.: VC19779845

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2O |

|---|---|

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | 2-(5-formylpyridin-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2 |

| Standard InChI Key | CNWCMPQWWWAJRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C=O)CC#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with a formyl (–CHO) group at the 5-position and an acetonitrile (–CHCN) group at the 2-position. The IUPAC name is 2-(5-formylpyridin-2-yl)acetonitrile, and its SMILES notation is \text{C1=CC(=NC=C1C=O)CC#N} . The pyridine ring provides aromatic stability, while the electron-withdrawing formyl and cyano groups enhance electrophilicity at specific positions, enabling diverse chemical transformations.

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 2-(5-formyl-2-pyridyl)acetonitrile typically involves functionalization of pyridine derivatives. A common method, as described in patent CN102838531A , involves cyanoethylation of 5-formyl-2-pyridinemethanol with acrylonitrile under basic conditions:

Alternative approaches include:

-

Formylation of 2-pyridylacetonitrile using Vilsmeier-Haack reagent.

-

Cross-coupling reactions catalyzed by palladium, enabling modular synthesis of substituted pyridylacetonitriles .

Optimization Challenges

Key challenges in synthesis include minimizing byproducts such as 5-formylpyridine and ensuring regioselectivity. The patent highlights that reaction temperature (80–100°C) and base selection (e.g., KCO) critically influence yield, with optimal conditions achieving >75% purity before crystallization .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound’s formyl and cyano groups serve as handles for further derivatization. Notable applications include:

-

Anticancer Agents: The formyl group participates in Schiff base formation with amines, yielding imine derivatives tested for kinase inhibition.

-

Anti-inflammatory Drugs: Structural analogs, such as 2-(5-chloropyridin-2-yl)acetonitrile derivatives, exhibit FPR2 agonist activity, reducing pro-inflammatory cytokines like TNF-α and IL-1β .

Table 2: Comparative Bioactivity of Pyridylacetonitrile Derivatives

| Compound | Target | EC (nM) | Selectivity |

|---|---|---|---|

| 2-(5-Formyl-2-pyridyl)acetonitrile | N/A | N/A | N/A |

| MR39 (Chloro derivative) | FPR2 | 260 | Low (FPR1) |

| (S)-11l (Caprolactam deriv) | FPR2 | 26 | High |

Note: Direct bioactivity data for 2-(5-formyl-2-pyridyl)acetonitrile is limited, but structural analogs demonstrate therapeutic potential.

Functional Materials

In materials science, the compound acts as:

-

Ligand for Metal-Organic Frameworks (MOFs): The pyridine nitrogen coordinates to metal ions (e.g., Cu, Zn), forming porous structures for gas storage.

-

Photoresist Component: Its UV stability and reactivity make it suitable for lithography processes in semiconductor manufacturing .

Research Frontiers and Challenges

Metabolic Stability Optimization

Recent studies on related ureidopropanamide derivatives (e.g., MR39) reveal a trade-off between FPR2 agonist potency and metabolic stability . For 2-(5-formyl-2-pyridyl)acetonitrile, introducing bulky substituents (e.g., tetrahydroisoquinoline) may enhance stability without compromising reactivity .

Blood-Brain Barrier Penetration

The compound’s low molecular weight (146.15 g/mol) and moderate logP (~0.8) suggest potential CNS activity. Structural modifications, such as replacing the formyl group with a carbamate, could improve blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume